molecular formula C8H10N2O2 B8611905 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid

5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid

Cat. No.: B8611905
M. Wt: 166.18 g/mol
InChI Key: VWRNXEIKZXHCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid: is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methyl group at the 5th position and a methylamino group at the 6th position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid or its derivatives.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation and amination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methyl and methylamino groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Chemistry: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of methylation and amination on biological activity. It may also serve as a model compound for studying nicotinic acid derivatives.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act on specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the methyl and methylamino groups.

    6-Methylamino-nicotinic Acid: A derivative with only the methylamino group at the 6th position.

    5-Methyl-nicotinic Acid: A derivative with only the methyl group at the 5th position.

Uniqueness: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid is unique due to the presence of both the methyl and methylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-methyl-6-(methylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10)(H,11,12)

InChI Key

VWRNXEIKZXHCOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above prepared 5-methyl-6-methylamino-nicotinonitrile (0.311 g, 2.11 mmol) was dissolved in 10.6 ml of THF/ethanol=1/1 and treated with 0.676 g of NaOH pellets (8 eq.). The mixture was refluxed over night, cooled to room temperature, and neutralized with NH4Cl. Ten times extraction with AcOEt, drying of the combined organic layers over sodium sulfate, and evaporation left 0.159 g of the title acid as reddish solid.
Quantity
0.311 g
Type
reactant
Reaction Step One
Name
Quantity
0.676 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF ethanol
Quantity
10.6 mL
Type
reactant
Reaction Step Four

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